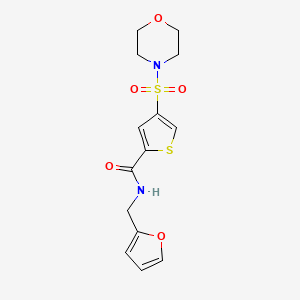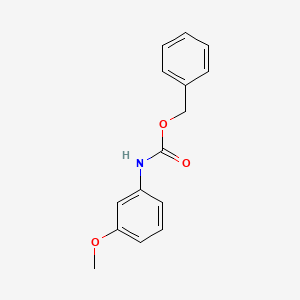![molecular formula C14H17ClFNO2 B4400375 N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride](/img/structure/B4400375.png)
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride
Vue d'ensemble
Description
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride, also known as FMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. FMA is a selective serotonin reuptake inhibitor (SSRI) that has been shown to exhibit promising results in the treatment of depression and anxiety disorders. In
Mécanisme D'action
The mechanism of action of N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride involves the selective inhibition of serotonin reuptake. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, sleep, and appetite. By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft, which leads to an increase in the activation of serotonin receptors. This increased activation of serotonin receptors is thought to be responsible for the antidepressant and anxiolytic effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its selective inhibition of serotonin reuptake, this compound has been shown to modulate the activity of other neurotransmitters, including dopamine and norepinephrine. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. In addition, this compound has been shown to have anti-inflammatory effects, which could make it a useful compound in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride has a number of advantages and limitations for use in lab experiments. One advantage is that this compound is a well-established compound with a known synthesis method, which makes it easy to obtain in large quantities with high purity. This compound is also highly selective for serotonin reuptake, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation of this compound is that it has a relatively short half-life, which can make it difficult to study its long-term effects. In addition, this compound has not been extensively studied in animal models, which limits our understanding of its potential applications in vivo.
Orientations Futures
There are a number of future directions for research on N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride. One area of interest is the potential use of this compound in the treatment of other psychiatric disorders, such as OCD and PTSD. Another area of interest is the potential use of this compound in the treatment of chronic pain. In addition, future research could focus on the development of new analogs of this compound with improved pharmacological properties, such as longer half-life or increased selectivity for serotonin reuptake. Finally, future research could explore the potential use of this compound in combination with other compounds, such as ketamine or psilocybin, for the treatment of depression and anxiety disorders.
Applications De Recherche Scientifique
N-{[5-(2-fluorophenyl)-2-furyl]methyl}-2-methoxyethanamine hydrochloride has been extensively studied for its potential applications in medical research. The compound has been shown to be a potent and selective inhibitor of serotonin reuptake, which makes it a promising candidate for the treatment of depression and anxiety disorders. This compound has also been investigated for its potential use in the treatment of other psychiatric disorders, such as obsessive-compulsive disorder (OCD) and post-traumatic stress disorder (PTSD). In addition, this compound has been shown to have analgesic properties, which could make it a useful compound in the treatment of chronic pain.
Propriétés
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2.ClH/c1-17-9-8-16-10-11-6-7-14(18-11)12-4-2-3-5-13(12)15;/h2-7,16H,8-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDHVOWYJKONIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CC=C(O1)C2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[3-methoxy-4-(2-thienylmethoxy)benzyl]-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B4400298.png)
![(1,3-benzodioxol-5-ylmethyl)[4-(dimethylamino)benzyl]amine hydrochloride](/img/structure/B4400306.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4400309.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4400316.png)
![1-{3-[4-(2,6-dimethyl-4-morpholinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4400333.png)
![4-methyl-1-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4400335.png)
![4-methyl-1-[4-(3-nitrophenoxy)butyl]piperidine hydrochloride](/img/structure/B4400348.png)
![2-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4400352.png)
![methyl N-[(4-chlorophenyl)sulfonyl]-N-ethylglycinate](/img/structure/B4400358.png)
![1-{2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4400368.png)


![4-[(mesitylamino)carbonyl]phenyl propionate](/img/structure/B4400385.png)
